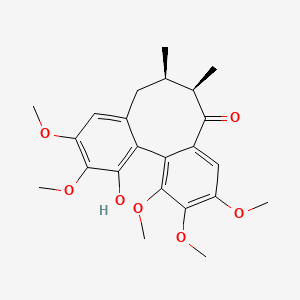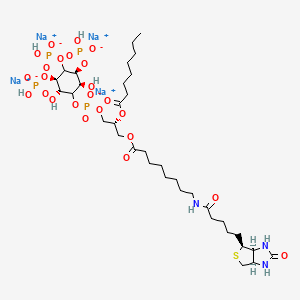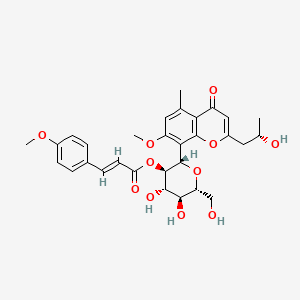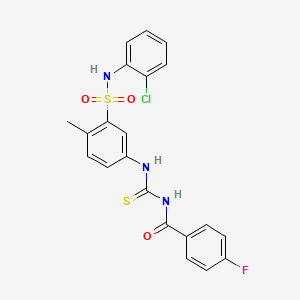
rubriflorin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rubriflorin B is a lignan compound isolated from the plant Schisandra rubriflora . Lignans are a group of chemical compounds found in plants, known for their diverse biological activities. This compound, in particular, has garnered attention due to its potential therapeutic properties.
Preparation Methods
Rubriflorin B can be isolated from Schisandra rubriflora through various extraction and purification techniques The primary method involves the use of organic solvents to extract the lignans from the plant material, followed by chromatographic techniques to purify the compound
Chemical Reactions Analysis
Rubriflorin B, like other lignans, can undergo various chemical reactions. These include:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: As a lignan, rubriflorin B is of interest for its unique chemical structure and reactivity.
Biology: This compound has shown potential anti-inflammatory and antioxidant properties.
Medicine: Research suggests that this compound may have therapeutic effects, including anticancer properties.
Mechanism of Action
The mechanism by which rubriflorin B exerts its effects involves several molecular targets and pathways. It has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . Additionally, this compound may modulate signaling pathways related to oxidative stress and apoptosis, contributing to its potential anticancer effects .
Comparison with Similar Compounds
Rubriflorin B is part of the dibenzocyclooctadiene lignan family, which includes compounds such as gomisin A, gomisin G, schisandrin B, schisanhenol, gomisin L1, gomisin J, and schisantherin A . These compounds share similar chemical structures and biological activities but differ in their specific functional groups and reactivity. This compound is unique due to its specific arrangement of functional groups, which may contribute to its distinct biological effects.
Properties
Molecular Formula |
C23H28O7 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(9R,10R)-16-hydroxy-3,4,5,14,15-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-8-one |
InChI |
InChI=1S/C23H28O7/c1-11-8-13-9-15(26-3)21(28-5)20(25)17(13)18-14(19(24)12(11)2)10-16(27-4)22(29-6)23(18)30-7/h9-12,25H,8H2,1-7H3/t11-,12-/m1/s1 |
InChI Key |
GWGFXKOBEDDHFA-VXGBXAGGSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)[C@@H]1C)OC)OC)OC)O)OC)OC |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)C1C)OC)OC)OC)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-13Cgal]Lactose Monohydrate](/img/structure/B12378118.png)






![2-oxidanyl-~{N}-[2,3,5,6-tetrakis(fluoranyl)-4-phenyl-phenyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B12378160.png)


![dipotassium;[13-(2,5-dicarboxyphenyl)-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12378172.png)


